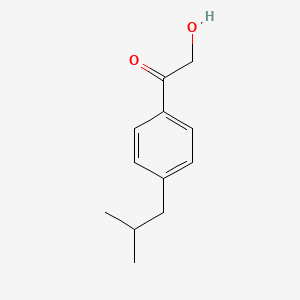
methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is a synthetic organic compound with a complex structure. It features an indole core, which is a common motif in many natural products and pharmaceuticals. The compound is characterized by the presence of a methyl ester group at the 5-position of the indole ring and a 3,3-dimethylbutanoyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the acylation of an indole derivative with 3,3-dimethylbutanoyl chloride under basic conditions, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
化学反応の分析
Types of Reactions
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals
作用機序
The mechanism of action of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
類似化合物との比較
Similar Compounds
Pantothenic acid:
1-(2-Benzyl-3,3-dimethylbutanoyl)imidazoles: These compounds share the 3,3-dimethylbutanoyl group and have been studied for their fungicidal activity.
Uniqueness
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is unique due to its indole core, which is not present in the similar compounds listed above. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)8-14(18)12-9-17-13-6-5-10(7-11(12)13)15(19)20-4/h5-7,9,17H,8H2,1-4H3 |
InChIキー |
NRNQTHOFHIGKIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)

![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)



![1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane](/img/structure/B11721655.png)





![7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11721683.png)
